Magnocurarine

Vue d'ensemble

Description

La magnocurarine est un alcaloïde naturel dérivé de l'écorce de Magnolia officinalis, une plante couramment utilisée dans la médecine traditionnelle chinoise . Ce composé appartient à la classe des alcaloïdes isoquinoléiques et est connu pour ses propriétés de type curare, qui ont été étudiées pour leurs applications pharmacologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La magnocurarine peut être synthétisée par diverses réactions chimiques impliquant des dérivés isoquinoléiques. La synthèse implique généralement la méthylation de la coclaurine, suivie d'une hydroxylation et d'une méthoxylation pour produire la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique principalement l'extraction de l'écorce de Magnolia officinalis. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification par des techniques chromatographiques pour isoler la this compound sous sa forme pure .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, qui peuvent avoir des propriétés pharmacologiques différentes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des propriétés chimiques et biologiques uniques .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des alcaloïdes.

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.

Médecine : Enquête sur ses propriétés de type curare, qui peuvent avoir des applications dans le blocage neuromusculaire et l'anesthésie.

5. Mécanisme d'action

La this compound exerce ses effets en agissant sur la jonction neuromusculaire, similaire au curare. Il se lie aux récepteurs nicotiniques de l'acétylcholine, bloquant l'action de l'acétylcholine et conduisant à une relaxation musculaire et une paralysie. Ce mécanisme est similaire à celui d'autres agents de blocage neuromusculaire .

Composés similaires :

Magnoflorine : Un autre alcaloïde isoquinoléique avec des propriétés pharmacologiques similaires.

Roémérine : Un alcaloïde avec des similitudes structurelles avec la this compound.

Oblongine : Un composé avec des activités biologiques comparables.

Unicité : La this compound est unique en raison de sa spécificité de liaison aux récepteurs nicotiniques de l'acétylcholine et de ses effets puissants de blocage neuromusculaire. Sa structure chimique distincte la distingue également d'autres alcaloïdes similaires .

Applications De Recherche Scientifique

Chemistry

Magnocurarine is utilized as a reference compound in analytical chemistry for identifying and quantifying alkaloids. Its unique structure allows researchers to study its interactions with various chemical agents and assess its stability under different conditions.

Biology

Research has focused on this compound's effects on cellular processes, particularly its role as a biochemical tool. It has been investigated for its potential to influence cell division and microtubule dynamics, which are critical in cancer research .

Medicine

This compound's neuromuscular blocking properties make it a candidate for applications in anesthesia and muscle relaxation during surgical procedures. Studies have shown that it may enhance the efficacy of certain anesthetics while minimizing side effects .

Industry

In pharmaceutical development, this compound serves as a standard in quality control for herbal products. Its presence in formulations can indicate the quality and potency of herbal medicines derived from Magnolia species .

Case Study 1: Neuromuscular Blocking Properties

A study conducted by Arbain et al. (1993) demonstrated that this compound exhibits significant neuromuscular blocking effects comparable to traditional curare compounds. The study involved assessing its efficacy in various animal models, confirming its potential use in clinical settings .

Case Study 2: Cancer Research

In another investigation, this compound was tested for its effects on cancer cell lines. The results indicated that it may inhibit cell proliferation through mechanisms involving microtubule destabilization, akin to other established anticancer agents like vincristine and paclitaxel .

Mécanisme D'action

Magnocurarine exerts its effects by acting on the neuromuscular junction, similar to curare. It binds to nicotinic acetylcholine receptors, blocking the action of acetylcholine and leading to muscle relaxation and paralysis. This mechanism is similar to that of other neuromuscular blocking agents .

Comparaison Avec Des Composés Similaires

Magnoflorine: Another isoquinoline alkaloid with similar pharmacological properties.

Roemerine: An alkaloid with structural similarities to magnocurarine.

Oblongine: A compound with comparable biological activities.

Uniqueness: this compound is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent neuromuscular blocking effects. Its distinct chemical structure also sets it apart from other similar alkaloids .

Activité Biologique

Magnocurarine, a benzylisoquinoline alkaloid derived from the bark of Magnolia officinalis, has garnered attention for its diverse biological activities. This compound is structurally characterized by a complex arrangement that contributes to its pharmacological properties. Research has indicated its potential in various therapeutic applications, particularly in the fields of oncology and metabolic disorders.

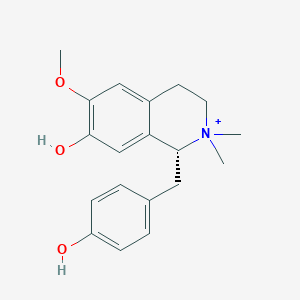

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound, which influences its solubility and interaction with biological systems. The molecular formula is with a molecular weight of 314 g/mol. Its structure includes multiple functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 314 g/mol |

| Solubility | Water-soluble |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), Bel-7402 (liver cancer), and HCT-8 (colon cancer). The mechanism involves the modulation of cell cycle progression and induction of oxidative stress.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of this compound on gastric cancer cell lines, it was found to have an IC50 value of 5.1 µM for MGC-803 cells and 7.6 µM for HGC-27 cells. This study highlighted the compound's ability to inhibit topoisomerase I activity, leading to significant anti-proliferative effects and G2/M phase arrest in the cell cycle .

Metabolic Effects

This compound has also been investigated for its potential in managing metabolic disorders. It has shown inhibitory effects on key enzymes involved in carbohydrate metabolism, such as:

- Aldose Reductase

- Lipase

- α-Glucosidase

- DPP-IV

These activities suggest that this compound could be beneficial in treating conditions like diabetes by regulating glucose metabolism .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been observed to reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as DPP-IV, this compound helps regulate insulin levels and glucose homeostasis.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Oxidative Stress Modulation : this compound enhances the production of reactive oxygen species (ROS), contributing to cancer cell death while sparing normal cells.

Propriétés

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218199 | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6801-40-7 | |

| Record name | Magnocurarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnocurarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.